molecular formula C17H15NO6 B12121014 3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone CAS No. 64179-26-6

3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone

Cat. No.: B12121014
CAS No.: 64179-26-6
M. Wt: 329.30 g/mol
InChI Key: PFXMQOCDRSZZLM-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, which is known for its presence in many biologically active molecules, and a dimethoxy isobenzofuranone structure, which contributes to its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Amination: The benzodioxole derivative is then subjected to amination to introduce the amino group.

    Formation of the Isobenzofuranone Core: The dimethoxy isobenzofuranone core is synthesized through a series of reactions involving methoxylation and cyclization.

    Coupling Reaction: Finally, the benzodioxole derivative is coupled with the dimethoxy isobenzofuranone core under specific conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

    Coupling Reactions: The benzodioxole moiety can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. For example, it may induce apoptosis in cancer cells by targeting microtubules and disrupting cell division.

Comparison with Similar Compounds

3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-1(3H)-isobenzofuranone can be compared with other similar compounds, such as:

    1,3-Benzodioxole Derivatives: These compounds share the benzodioxole moiety and exhibit similar biological activities, but differ in their additional functional groups and overall structure.

    Dimethoxy Isobenzofuranone Derivatives: These compounds share the isobenzofuranone core and may have similar chemical reactivity, but differ in their substituents and specific applications.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

64179-26-6

Molecular Formula

C17H15NO6

Molecular Weight

329.30 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H15NO6/c1-20-12-6-4-10-14(15(12)21-2)17(19)24-16(10)18-9-3-5-11-13(7-9)23-8-22-11/h3-7,16,18H,8H2,1-2H3

InChI Key

PFXMQOCDRSZZLM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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